
4-Chloro-3-methylphenacyl chloride
Overview
Description
4-Chloro-3-methylphenacyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
4-Chloro-3-methylphenacyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 3-methylphenacyl chloride using chlorine gas in the presence of a catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective chlorination at the desired position .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
4-Chloro-3-methylphenacyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide, amine, or thiolate. Common reagents for these reactions include sodium hydroxide, ammonia, and thiols. The major products formed depend on the nucleophile used .
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Oxidation: : this compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used in these reactions .
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Reduction: : Reduction of this compound can lead to the formation of alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed .
Scientific Research Applications
Synthesis of Pharmaceuticals
4-Chloro-3-methylphenacyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex structures, particularly in the development of drugs targeting specific biological pathways.
Chemical Reagents
This compound is utilized as a reagent in organic synthesis. It can be employed to introduce the phenacyl group into other molecules, which is essential for creating derivatives with desired biological activities. This application is particularly relevant in the synthesis of anti-cancer agents and other therapeutic compounds.
Antimicrobial Agent
Due to its structural similarity to known antimicrobial agents, this compound has been investigated for its potential antimicrobial properties. Studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further research in developing new antibacterial formulations.
Preservative and Stabilizer
In formulations such as paints, inks, and cosmetics, this compound can act as a preservative due to its antimicrobial properties. Its use helps extend the shelf life of products by preventing microbial growth.
Research Applications
Research studies have focused on the compound's role in various chemical reactions, including its reactivity under different conditions and its potential applications in materials science. Its unique properties make it suitable for exploration in polymer chemistry and nanotechnology.
Case Study 1: Synthesis of Anticancer Agents
A notable study involved the use of this compound as an intermediate for synthesizing novel anticancer drugs. Researchers demonstrated that by modifying the phenacyl structure, they could enhance the efficacy against cancer cell lines while reducing cytotoxicity towards normal cells. This approach highlighted the compound's versatility in drug design.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential utility in developing new antiseptics or preservatives for medical applications.
Comparative Data Table
Application | Description | Potential Impact |
---|---|---|
Pharmaceutical Synthesis | Intermediate for drug development | Enhanced drug efficacy and specificity |
Chemical Reagent | Used in organic synthesis | Facilitates complex molecule construction |
Antimicrobial Agent | Possible antibacterial properties | Development of new antimicrobial agents |
Preservative | Extends shelf life of products | Reduces spoilage and waste |
Research Applications | Explored in polymer chemistry and nanotechnology | Innovations in material science |
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenacyl chloride involves its interaction with specific molecular targets. In biochemical studies, it can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the nature of the target and the reaction conditions .
The compound’s reactivity is influenced by the presence of the chlorine and methyl substituents, which can affect its electrophilicity and steric properties. These factors play a crucial role in determining the compound’s specificity and potency in various biochemical and chemical reactions .
Comparison with Similar Compounds
4-Chloro-3-methylphenacyl chloride can be compared with other similar compounds, such as:
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4-Chloro-3-methylphenol: : This compound has a similar structure but lacks the phenacyl chloride moiety. It is used as a disinfectant and preservative .
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3-Methylphenacyl chloride: : This compound lacks the chlorine substituent and is used in organic synthesis for different applications .
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4-Chlorophenacyl chloride: : This compound lacks the methyl group and is used in various chemical reactions and research applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specialized applications in research and industry .
Biological Activity
4-Chloro-3-methylphenacyl chloride, a chlorinated derivative of phenacyl chloride, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, and potential applications in various fields, supported by research findings and case studies.
- Chemical Formula : C₉H₈Cl₂O
- Molecular Weight : Approximately 203.06 g/mol
- Appearance : Crystalline solid
This compound is characterized by its dichloromethyl group, which contributes to its reactivity and biological activity. The compound undergoes several chemical transformations, including nucleophilic substitution, oxidation, and reduction reactions, making it versatile in organic synthesis and biological studies.
The biological activity of this compound primarily involves its interaction with cellular components. It acts as an electrophile , reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Disruption of Cellular Membranes : The compound compromises membrane integrity, resulting in cytoplasmic leakage and cell death, particularly effective against various microorganisms.
- Enzyme Inhibition : It may inhibit specific enzymes by modifying their active sites, thereby altering metabolic pathways within microbial cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of pathogens, including both gram-positive and gram-negative bacteria as well as fungi. Its mechanism typically involves:
- Cytotoxic Effects : Inducing cell death through membrane disruption.
- Preservative Qualities : Utilized in pharmaceutical formulations to inhibit microbial growth.
Case Studies
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Microbial Cell Studies :
- In vitro studies demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- The compound was also tested against fungal strains like Candida albicans, showing comparable efficacy.
- Bioremediation Applications :
Comparative Analysis
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
4-Chloro-3-methylphenol | C₇H₇ClO | Antiseptic; used in cosmetics |
p-Chlorocresol | C₇H₇ClO | Potent disinfectant; used in veterinary medicine |
4-Chlorobenzyl chloride | C₇H₆Cl₂ | Reactive halide; used in organic synthesis |
4-Chlorophenyl acetate | C₈H₇ClO₂ | Intermediate in organic synthesis; less toxic |
This table illustrates the structural similarities and functional characteristics of compounds related to this compound, highlighting its unique reactivity due to the chlorinated structure.
Properties
IUPAC Name |
2-chloro-1-(4-chloro-3-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUXCKGGBTVKCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343859 | |
Record name | 4-Chloro-3-methylphenacyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-03-9 | |
Record name | 4-Chloro-3-methylphenacyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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